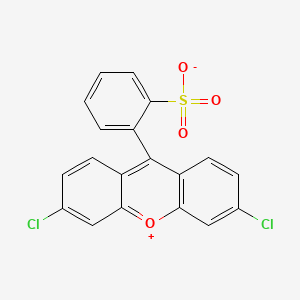![molecular formula C6H12ClNO2Si2 B1617400 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane CAS No. 68584-38-3](/img/structure/B1617400.png)
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane is a compound known for its use in phase separation processes. It is a cyano-derivatized silica used for normal- or reversed-phase separations of slightly polar molecules . This compound is primarily utilized in analytical chemistry for its effectiveness in separating small polar molecules .
Méthodes De Préparation
The preparation of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves the hydrolysis of 4-(chlorodimethylsilyl)butanenitrile in the presence of silica. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the hydrolysis products . Industrial production methods often involve large-scale hydrolysis reactions under optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane involves its interaction with polar molecules during the separation process. The cyano group on the silica surface interacts with the polar molecules, facilitating their separation based on polarity . The molecular targets and pathways involved are primarily related to the physical and chemical properties of the cyano-derivatized silica .
Comparaison Avec Des Composés Similaires
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane can be compared with other cyano-derivatized silica compounds used for similar purposes. Some similar compounds include:
Cyanoethylsilyl-derivatized silica: Used for similar phase separation processes but may differ in separation efficiency and selectivity.
Cyanopropylsilyl-derivatized silica: Another variant used in analytical chemistry with slightly different properties.
The uniqueness of this compound lies in its specific functional groups and their interactions with polar molecules, making it particularly effective for certain separation processes .
Propriétés
Numéro CAS |
68584-38-3 |
|---|---|
Formule moléculaire |
C6H12ClNO2Si2 |
Poids moléculaire |
221.79 g/mol |
Nom IUPAC |
4-[chloro(dimethyl)silyl]butanenitrile;dioxosilane |
InChI |
InChI=1S/C6H12ClNSi.O2Si/c1-9(2,7)6-4-3-5-8;1-3-2/h3-4,6H2,1-2H3; |
Clé InChI |
MPHCKNJRPAUOCD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
SMILES canonique |
C[Si](C)(CCCC#N)Cl.O=[Si]=O |
Key on ui other cas no. |
68584-38-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)









